2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine
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Overview
Description
2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . The reaction conditions often include the use of specific catalysts and reagents to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation and may vary based on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Another member of the imidazo[1,2-a]pyridine family with similar structural properties.
2-(4-Bromophenyl)imidazo[1,2-a]pyridine: A closely related compound with a similar bromophenyl group but lacking the trifluoromethyl group.
Uniqueness
2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine is unique due to the presence of both the bromophenyl and trifluoromethyl groups.
Properties
CAS No. |
944581-00-4 |
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Molecular Formula |
C14H11BrF3N3 |
Molecular Weight |
358.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)-8-(trifluoromethyl)-3H-imidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C14H11BrF3N3/c15-10-5-3-9(4-6-10)13(19)8-21-7-1-2-11(12(21)20-13)14(16,17)18/h1-7H,8,19H2 |
InChI Key |
IEFGRSLJDTUVQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C2N1C=CC=C2C(F)(F)F)(C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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